2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-11-4-6-12(22-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBCKCKMZSANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 346.40 g/mol |
| CAS Number | 1251603-06-1 |
Synthesis
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with 4-methoxyphenyl acetic acid under controlled conditions. The reaction is facilitated by the use of acetic anhydride and a base such as triethylamine in an organic solvent like dichloromethane or chloroform.
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications:
Antimicrobial Properties
Studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide may possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro tests demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The proposed mechanism includes apoptosis induction and cell cycle arrest at the G0/G1 phase .
The biological effects of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide are attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, leading to altered cellular responses. For example, it may act as an inhibitor of certain protein kinases involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study reported that a related piperazine derivative exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.49 to 5.95 μM against Gram-positive bacteria. This indicates a potential for developing new antimicrobial agents based on this compound .
- Anticancer Research : In vitro assays showed that the compound could reduce cell viability in MCF7 cells by inducing apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations, indicating cell death through apoptotic pathways .
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide exhibits several promising biological activities:
Anticancer Activity
Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that compounds with comparable piperazine scaffolds exhibited selective cytotoxicity towards human breast and lung cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against common pathogens. Preliminary results suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 128 to 256 µg/mL for related compounds .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for key enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines (IC50 values < 10 µM). |
| Study 2 | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus at MIC = 256 µg/mL. |
| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value of 15 µM, indicating potential in treating Alzheimer's disease. |
Therapeutic Implications
Given its diverse biological activities, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-methoxyphenyl)acetamide holds promise for further development as a therapeutic agent in multiple areas:
- Cancer Treatment : Its ability to selectively target cancer cells could lead to new treatments with fewer side effects compared to conventional chemotherapy.
- Infectious Diseases : The antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for resistant bacterial strains.
- Neurological Disorders : As an enzyme inhibitor, it may provide a foundation for drugs aimed at treating conditions such as Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
